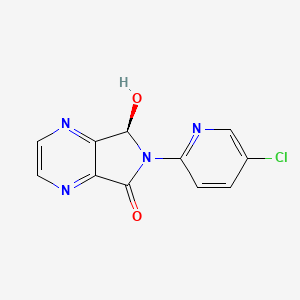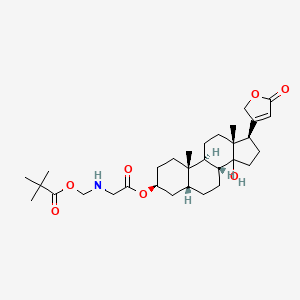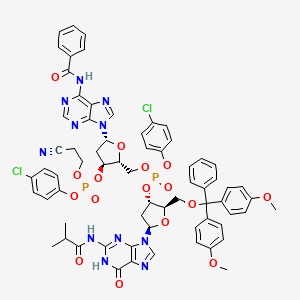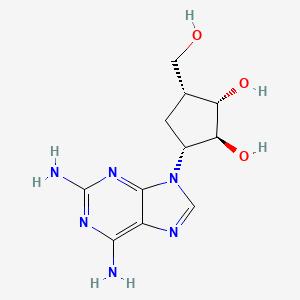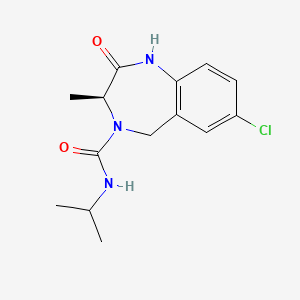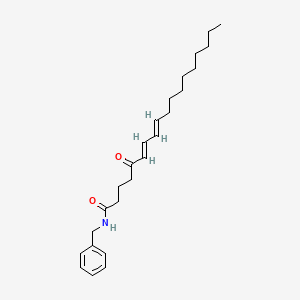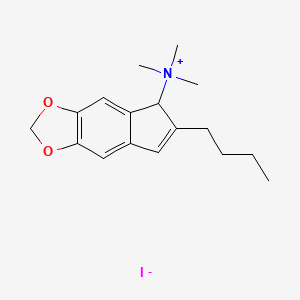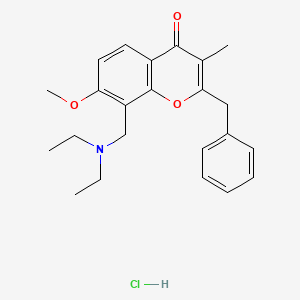
4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound belongs to the benzopyran family, known for its diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride involves multiple steps, starting from basic organic molecules. The process typically includes:
Formation of the benzopyran core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The diethylamino, methoxy, methyl, and phenylmethyl groups are introduced through various substitution reactions, often using reagents like alkyl halides and amines.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as crystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may:
Bind to enzymes or receptors: Modulating their activity.
Interfere with cellular processes: Such as signal transduction or gene expression.
Induce apoptosis: In cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound with a simpler structure.
Chromone derivatives: Compounds with similar core structures but different substituents.
Isoxazole hybrids: Compounds combining benzopyran and isoxazole moieties.
Uniqueness
4H-1-Benzopyran-4-one, 8-((diethylamino)methyl)-7-methoxy-3-methyl-2-(phenylmethyl)-, hydrochloride is unique due to its specific substituents, which confer distinct biological activities and chemical properties.
Properties
CAS No. |
138833-29-1 |
|---|---|
Molecular Formula |
C23H28ClNO3 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-benzyl-8-(diethylaminomethyl)-7-methoxy-3-methylchromen-4-one;hydrochloride |
InChI |
InChI=1S/C23H27NO3.ClH/c1-5-24(6-2)15-19-20(26-4)13-12-18-22(25)16(3)21(27-23(18)19)14-17-10-8-7-9-11-17;/h7-13H,5-6,14-15H2,1-4H3;1H |
InChI Key |
UXGBNTMNPZPBQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C)CC3=CC=CC=C3)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-hexylcarbamic acid](/img/structure/B15189904.png)
![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
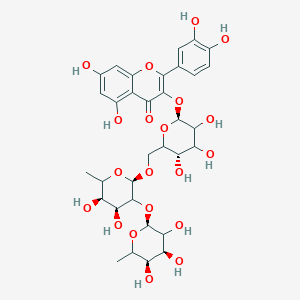
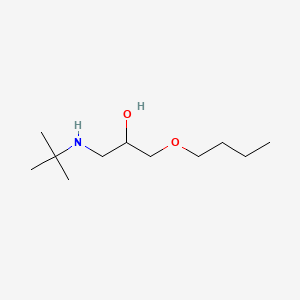
![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)
